molecular formula C10H11NO5 B8413269 4-Hydroxy-3-isopropoxy-5-nitrobenzaldehyde

4-Hydroxy-3-isopropoxy-5-nitrobenzaldehyde

Cat. No. B8413269
M. Wt: 225.20 g/mol
InChI Key: DJDJRCZKELKUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-isopropoxy-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-isopropoxy-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-isopropoxy-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

4-hydroxy-3-nitro-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H11NO5/c1-6(2)16-9-4-7(5-12)3-8(10(9)13)11(14)15/h3-6,13H,1-2H3

InChI Key

DJDJRCZKELKUDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1O)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 g, 5.46 mmol) in dry DMF (10 mL) was added Cs2CO3 (3563 mg, 10.93 mmol), NaI (819 mg, 5.46 mmol) and 2-bromopropane (1009 mg, 8.20 mmol) and the mixture was stirred at 60° C. overnight. The mixture was cooled to room temperature and added 1N HCl till pH=7, followed by a standard aqueous/EtOAc workup. The residue was purified by silica gel column chromatography (DCM:THF=20:1) to give Intermediate 49 as a yellow solid (230 mg, 18.7%). 1H NMR (DMSO-d6 500 MHz TMS): δ 9.86 (s, 1H), 8.08 (s, 1H), 7.65 (s, 1H), 4.79 (m, 1H), 1.28 (d, J=6.5 Hz, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3563 mg
Type
reactant
Reaction Step Two
Name
Quantity
819 mg
Type
reactant
Reaction Step Two
Quantity
1009 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
18.7%

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